molecular formula C10H10FN3 B3027999 1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1448854-96-3

1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B3027999
CAS No.: 1448854-96-3
M. Wt: 191.20
InChI Key: ADHTXTOWZJJSBR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the pyrazole ring. Pyrazoles and their derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the condensation of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative under acidic conditions. The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent.

Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity. For example, biocatalysis using specific microorganisms or enzymes can be employed to achieve high enantioselectivity and regioselectivity in the synthesis of chiral intermediates .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and specific solvents. The major products formed from these reactions depend on the nature of the reagents and reaction conditions employed .

Scientific Research Applications

1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is used in the development of new therapeutic agents and as a tool in biochemical studies.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in the treatment of various diseases, including cancer, infections, and inflammatory conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its fluorophenyl and methyl groups contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-7-6-13-14(10(7)12)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHTXTOWZJJSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601239410
Record name 1H-Pyrazol-5-amine, 1-(4-fluorophenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448854-96-3
Record name 1H-Pyrazol-5-amine, 1-(4-fluorophenyl)-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448854-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-5-amine, 1-(4-fluorophenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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